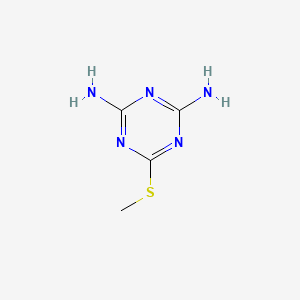

6-(Methylthio)-1,3,5-triazine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5S/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPNVVXUUHYBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202259 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-01-3 | |

| Record name | 6-(Methylthio)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-2,4-diamino-S-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(METHYLTHIO)-2,4-DIAMINO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9STD5UJ7EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Methylthio 1,3,5 Triazine 2,4 Diamine and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,3,5-Triazine (B166579) Derivatives

The synthesis of 1,3,5-triazine derivatives is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution toward more efficient and sustainable contemporary routes. The inherent reactivity of the triazine ring, particularly in its chlorinated form, provides a versatile platform for constructing a diverse array of substituted compounds.

Nucleophilic Substitution Reactions on Cyanuric Chloride as a Core Strategy

The cornerstone of 1,3,5-triazine synthesis is the stepwise nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be precisely controlled by adjusting the reaction temperature. This temperature-dependent reactivity allows for the sequential and selective introduction of various nucleophiles. nih.gov

The substitution of the first chlorine atom is typically accomplished at low temperatures, around 0-5 °C. The second chlorine atom requires moderately higher temperatures, often at room temperature, while the displacement of the third and final chlorine atom necessitates more forcing conditions, such as heating or refluxing. nih.gov This hierarchical reactivity is fundamental to the synthesis of unsymmetrically substituted triazines. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed in these reactions, leading to a vast library of triazine derivatives. nih.govnih.gov

For the synthesis of di- and tri-substituted s-triazine derivatives, the order of nucleophile addition is crucial. It has been observed that it is significantly more challenging to substitute another nucleophile after an amine has been incorporated onto the s-triazine ring. Therefore, in the synthesis of derivatives with both oxygen and nitrogen nucleophiles, the oxygen-containing group should typically be introduced first.

Utilization of Methylthio-substituted Amines as Precursors and Reagents

While the direct introduction of the methylthio group onto the triazine core is a common strategy, an alternative approach involves the use of precursors already containing the methylthio moiety. For instance, the synthesis of certain triazine derivatives can be achieved through the reaction of biguanide hydrochlorides with appropriate esters. In one documented synthesis, a 4-methylthio-phenyl-biguanide hydrochloride was used as a key intermediate to produce a 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine. researchgate.net This highlights the utility of incorporating the methylthio group into one of the building blocks prior to the triazine ring formation.

Optimization of Reaction Conditions and Catalytic Systems in Triazine Synthesis

The efficiency of triazine synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated include the choice of solvent, the nature of the base used to neutralize the liberated hydrogen chloride, and the reaction temperature and duration. Common solvents for these reactions include acetone, dichloromethane, and tetrahydrofuran. nih.govnih.gov Bases such as sodium carbonate, potassium carbonate, and tertiary amines like diisopropylethylamine (DIEA) are frequently employed as acid scavengers. nih.govnih.gov

Contemporary advancements in synthetic methodology have introduced more efficient techniques for triazine synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. chim.it Microwave irradiation can provide rapid and uniform heating, which is particularly advantageous for driving the substitution of the less reactive chlorine atoms on the triazine ring. Ultrasound-assisted methods have also been explored, offering another green and efficient alternative to conventional heating.

The table below summarizes various synthetic protocols for 1,3,5-triazine derivatives, highlighting the diversity of reaction conditions.

| Starting Material | Nucleophile(s) | Reaction Conditions | Product Type | Reference |

| Cyanuric Chloride | Amines | 0°C to room temperature, Base (e.g., K₂CO₃), Acetone/THF | Di- and Tri-substituted amino-triazines | nih.gov |

| Cyanuric Chloride | Alcohols | 0°C, Base (e.g., NaHCO₃), Methanol (B129727)/Water | Mono-alkoxy-dichloro-triazine | nih.gov |

| Dicyandiamide | Nitriles | Microwave irradiation | 2,4-Diamino-6-substituted-1,3,5-triazines | rsc.org |

| Cyanoguanidine, Aldehydes, Amines | HCl, then NaOH, Microwave irradiation | 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | chim.it |

Targeted Synthesis of 6-(Methylthio)-1,3,5-triazine-2,4-diamine

The specific synthesis of 6-(methylthio)-1,3,5-triazine-2,4-diamine is a multi-step process that leverages the principles of sequential nucleophilic substitution on cyanuric chloride. The strategy involves the initial formation of a key intermediate, 6-chloro-1,3,5-triazine-2,4-diamine, followed by the introduction of the methylthio group.

Precursor Chemistry and Starting Material Selection for Specific Derivatization

The primary precursor for the synthesis of 6-(methylthio)-1,3,5-triazine-2,4-diamine is cyanuric chloride . The synthesis of the key intermediate, 6-chloro-1,3,5-triazine-2,4-diamine , involves the reaction of cyanuric chloride with two equivalents of ammonia. This reaction is carefully controlled by temperature to achieve the desired disubstitution.

The first substitution of a chlorine atom with an amino group occurs at a low temperature, typically between 0 and 5 °C. Subsequently, the temperature is raised to facilitate the substitution of the second chlorine atom, yielding 6-chloro-1,3,5-triazine-2,4-diamine. One documented procedure reports a high yield of 96% for this reaction when conducted in 1,2-dichloroethane with ammonium hydroxide over a temperature range of 3-42 °C.

Multi-step Protocols and Intermediate Derivatization in Triazine Synthesis

The final step in the synthesis of 6-(methylthio)-1,3,5-triazine-2,4-diamine involves the nucleophilic displacement of the remaining chlorine atom on the 6-chloro-1,3,5-triazine-2,4-diamine intermediate with a methylthio group.

This transformation is typically achieved by reacting the chloro-diamino-triazine with a source of the methylthiolate anion (CH₃S⁻). A common and effective reagent for this purpose is sodium thiomethylate (also known as sodium methanethiolate). The reaction is generally carried out in a suitable solvent system. A patented process describes the preparation of 6-alkylthio-2,4-diamino-1,3,5-triazines by reacting the corresponding 6-chloro-2,4-diamino-1,3,5-triazine with a metal thioalkylate in a two-phase reaction medium consisting of water and an inert, water-immiscible organic solvent, in the presence of a tertiary amine.

Step 1: Synthesis of 2,4-dichloro-6-amino-1,3,5-triazine Cyanuric chloride is reacted with one equivalent of ammonia at a low temperature (e.g., 0-5 °C).

Step 2: Synthesis of 6-chloro-1,3,5-triazine-2,4-diamine The monosubstituted intermediate is then reacted with a second equivalent of ammonia at a slightly elevated temperature to afford the desired dichlorodiamino-triazine.

Step 3: Synthesis of 6-(methylthio)-1,3,5-triazine-2,4-diamine 6-chloro-1,3,5-triazine-2,4-diamine is treated with sodium thiomethylate to displace the final chlorine atom and install the methylthio group.

The table below outlines the key transformations in the synthesis of 6-(methylthio)-1,3,5-triazine-2,4-diamine.

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | Cyanuric Chloride, Ammonia (1 eq.) | Low temperature (0-5 °C) | 2,4-dichloro-6-amino-1,3,5-triazine |

| 2 | 2,4-dichloro-6-amino-1,3,5-triazine, Ammonia (1 eq.) | Elevated temperature | 6-chloro-1,3,5-triazine-2,4-diamine |

| 3 | 6-chloro-1,3,5-triazine-2,4-diamine | Sodium thiomethylate | 6-(methylthio)-1,3,5-triazine-2,4-diamine |

This multi-step protocol, rooted in the controlled nucleophilic substitution of cyanuric chloride, provides a reliable and adaptable route to 6-(methylthio)-1,3,5-triazine-2,4-diamine.

Green Chemistry Approaches in 1,3,5-Triazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,5-triazine derivatives to minimize environmental impact and enhance reaction efficiency. These approaches focus on reducing the use of hazardous solvents, decreasing reaction times, and improving atom economy.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in the synthesis of 2,4-diamino-1,3,5-triazines, offering significant advantages over conventional heating methods. This technique can dramatically reduce reaction times and, in many cases, improve product yields. A notable green procedure involves the reaction of dicyandiamide with various nitriles under microwave irradiation, which simplifies the process and reduces the need for solvents. researchgate.netrsc.org

One specific two-step method for synthesizing 6-aryl-2,4-diamino-1,3,5-triazines utilizes microwave technology for the preparation of the biguanide intermediates. This initial step is carried out for 10 minutes at 130 °C, showcasing the rapid nature of microwave-assisted synthesis. Although this example does not directly produce the methylthio derivative, it highlights a relevant green methodology for a similar class of compounds.

Furthermore, a one-pot, microwave-assisted synthesis for a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been developed. This method involves the three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid, followed by a base-promoted rearrangement and dehydrogenation. nih.gov This approach underscores the potential of microwave assistance in multicomponent reactions to efficiently generate diverse triazine derivatives.

Solvent-Free and Metal-Free Methodologies for Sustainable Synthesis

The pursuit of more sustainable synthetic routes has led to the development of solvent-free and metal-free reaction conditions for the formation of the 1,3,5-triazine core. Solvent-free methodologies are lauded for being clean, economical, and safe. For instance, the cyclotrimerization of aromatic nitriles to yield 1,3,5-triazines can be performed under solvent-free conditions using yttrium salts as a catalyst, which offers a milder alternative to harsh reaction conditions that often result in moderate yields. chim.it

In the realm of metal-free synthesis, a catalyst-free, one-pot methodology has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives. This reaction proceeds through a three-component reaction of arylaldehydes, thiourea, and orthoformates. researchgate.net While this method yields a dithione derivative, it demonstrates the feasibility of forming the triazine ring without the need for a metal catalyst.

One-Pot Multicomponent Cyclization Reactions for Triazine Formation

One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules like 1,3,5-triazine derivatives from simple and readily available starting materials. These reactions combine multiple steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes.

A notable example is the one-pot, microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. This method involves a multi-component reaction of 2-aminopyridine, cyanamide, and aromatic aldehydes or ketones under neat (solvent-free) conditions. This approach is characterized by its simplicity, high yields, and excellent atom economy. nih.gov

Another innovative one-pot procedure for the preparation of N,6-disubstituted-1,3,5-triazine-2,4-diamines involves the treatment of isothiocyanates with sodium hydrogencyanamide, followed by the addition of amidines. researchgate.net Additionally, the synthesis of bis(1,3,5-triazine-2,4-diamines) has been achieved through an acid-catalyzed reaction of cyanoguanidine with amines and aldehydes, followed by dehydrogenative aromatization. nih.gov

The following table provides a summary of representative one-pot multicomponent reactions for the synthesis of 1,3,5-triazine derivatives.

| Starting Materials | Reaction Conditions | Product Type | Reference |

| 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | Microwave, Neat | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | nih.gov |

| Isothiocyanates, Sodium Hydrogencyanamide, Amidines | Not specified | N,6-disubstituted-1,3,5-triazine-2,4-diamines | researchgate.net |

| Cyanoguanidine, Amines, Aldehydes | Acid-catalyzed, followed by base | Bis(1,3,5-triazine-2,4-diamines) | nih.gov |

| Arylaldehydes, Thiourea, Orthoformates | Catalyst-free | 1,3,5-Triazine-2,4-dithione derivatives | researchgate.net |

Advanced Purification and Isolation Techniques for Research-Grade Compounds

The synthesis of research-grade 6-(methylthio)-1,3,5-triazine-2,4-diamine and its derivatives necessitates highly effective purification and isolation techniques to remove impurities, starting materials, and by-products.

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis and purification of triazine derivatives. A reverse-phase (RP) HPLC method has been described for the analysis of the related compound, 2,4-dichloro-6-(methylthio)-1,3,5-triazine. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid can be substituted for phosphoric acid. This liquid chromatography method is scalable and can be adapted for the preparative separation and isolation of impurities. sielc.com

Gas chromatography (GC) is another valuable technique for the determination of ametryn (a related N-alkylated derivative of 6-(methylthio)-1,3,5-triazine-2,4-diamine) and its metabolites, including 6-(methylthio)-1,3,5-triazine-2,4-diamine itself. Quantitative analysis can be performed using a column packed with 5% DEGS-PS on 100-120 mesh Supelcoport with either a nitrogen-phosphorus detector (N-P) or a flame photometric detector (FPD) in the sulfur mode. nih.gov

In addition to chromatographic methods, traditional purification techniques such as washing and recrystallization are commonly employed. For instance, the purification of certain 6-aryl-2,4-diamino-1,3,5-triazine derivatives has been achieved by washing the precipitate with various solvents, including dichloromethane, methanol, water, and cyclohexane. Recrystallization from a methanol-water solution has also been reported as an effective purification method for some triazine derivatives. mdpi.com The choice of solvent and technique depends on the specific properties of the target compound and the impurities present.

The following table summarizes the key aspects of advanced purification and isolation techniques for triazine derivatives.

| Technique | Stationary Phase/Column | Mobile Phase/Solvent | Application | Reference |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid) | Analysis and preparative separation of 2,4-dichloro-6-(methylthio)-1,3,5-triazine | sielc.com |

| GC | 5% DEGS-PS on 100-120 mesh Supelcoport | - | Quantitative determination of ametryn and its metabolites | nih.gov |

| Washing | - | Dichloromethane, Methanol, Water, Cyclohexane | Purification of 6-aryl-2,4-diamino-1,3,5-triazines | Not specified in provided text |

| Recrystallization | - | Methanol-Water | Purification of s-triazine derivatives | mdpi.com |

Reactivity and Reaction Mechanisms of 6 Methylthio 1,3,5 Triazine 2,4 Diamine

Nucleophilic Substitution Reactions on the Triazine Ring System

The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). However, the presence of two strong electron-donating amino groups and the methylthio group increases the electron density of the ring, which can modulate its reactivity towards nucleophiles. Reactions on the triazine ring often proceed via nucleophilic substitution, where a leaving group on the ring is displaced by a nucleophile. nih.gov In compounds like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the chlorine atoms are excellent leaving groups and are substituted sequentially. wikipedia.org

The methylthio (-SCH₃) group is a key functional handle on the triazine ring. Although it is not as good a leaving group as a halide, it can be displaced by strong nucleophiles under certain conditions.

A more common transformation of the methylthio group is its oxidation. The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃) groups. This, in turn, makes the triazine ring much more susceptible to nucleophilic attack by activating it.

The oxidation of sulfides (thioethers) to sulfoxides and sulfones is a well-established transformation in organic synthesis. acsgcipr.org A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. acsgcipr.orgresearchgate.net

To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using milder oxidizing agents or by carefully controlling the stoichiometry of a stronger oxidant (typically one equivalent). acsgcipr.org Common reagents include hydrogen peroxide (H₂O₂) often with a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. organic-chemistry.orgnih.gov

To Sulfone: Stronger oxidizing agents or an excess of the oxidant will typically yield the sulfone. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄), or an excess of H₂O₂ with a tungstate (B81510) catalyst are effective for this transformation. researchgate.netorganic-chemistry.org

Table 1: Common Reagents for the Oxidation of Sulfides

| Target Product | Oxidizing Agent(s) | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Catalytic metal (e.g., Zr, Ta), room temperature organic-chemistry.orgnih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, chlorinated solvents | |

| Sodium Periodate (NaIO₄) | Aqueous/alcoholic solvents | |

| Sulfone | Hydrogen Peroxide (H₂O₂) | >2 equivalents, often with Na₂WO₄ catalyst researchgate.net |

| Potassium Permanganate (KMnO₄) | Basic or acidic conditions | |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous/organic solvent mixtures |

The resulting 6-(methylsulfinyl)- and 6-(methylsulfonyl)-1,3,5-triazine-2,4-diamines are valuable intermediates, as the sulfoxide and sulfone groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions on the triazine ring.

The two primary amino groups (-NH₂) at the C2 and C4 positions are nucleophilic and can readily undergo various derivatization reactions without affecting the triazine ring itself. These reactions are standard for primary amines and are often used to modify the molecule's properties for various applications. sigmaaldrich.comnih.gov

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. The extent of alkylation can be controlled by the reaction conditions and stoichiometry.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Derivatization is a common strategy in analytical chemistry to increase the volatility and thermal stability of polar compounds like amines for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comnih.gov For instance, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amino groups to form more stable and volatile derivatives. sigmaaldrich.com

Reduction Pathways Leading to Corresponding Amine Derivatives

The reduction of 6-(methylthio)-1,3,5-triazine-2,4-diamine can potentially occur at two sites: the methylthio group or the heterocyclic triazine ring.

Desulfurization: The methylthio group can be removed via reductive desulfurization. This process replaces the C-S bond with a C-H bond, yielding 1,3,5-triazine-2,4-diamine (B193344). While traditional methods often use Raney Nickel, these conditions can sometimes be harsh. More recent methods for the desulfurization of thioethers involve metal-free, radical-based approaches, for example, using phosphite (B83602) catalysts in the presence of a silane (B1218182) reductant. nih.gov This type of reaction converts the thioether into the corresponding alkane, which in this case would be the formation of a C-H bond on the triazine ring.

Ring Reduction: The 1,3,5-triazine ring is an aromatic system and is generally resistant to reduction. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with potent chemical reducing agents, the ring can be reduced to a non-aromatic dihydro- or tetrahydrotriazine derivative. The stability of the triazine ring makes this a less common pathway compared to reactions at the substituent groups.

Heterocyclic Ring Stability and Potential Rearrangement Pathways of 1,3,5-Triazines

The 1,3,5-triazine ring is a thermodynamically stable aromatic heterocycle. wikipedia.orgnist.gov Its stability is attributed to the resonance energy of the π-electron system. The presence of the two strongly electron-donating amino groups and the methylthio group further contributes to the electronic stabilization of the ring system.

Despite its general stability, the 1,3,5-triazine ring can undergo ring-opening reactions when treated with certain strong nucleophiles. researchgate.net For example, reaction with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to cleavage of the ring and subsequent recyclization to form different heterocyclic systems. These reactions often proceed by initial nucleophilic attack on a ring carbon, followed by a cascade of bond cleavage and formation. researchgate.net However, for 2,4-diamino-substituted triazines, the high electron density on the ring makes it less susceptible to such ring-opening pathways compared to unsubstituted or halogen-substituted triazines. Rearrangement reactions are not common for the stable 1,3,5-triazine core under typical conditions.

Influence of Substituent Electronic Effects on Reactivity Profiles

Amino Groups (-NH₂): These are powerful activating groups that donate electron density to the triazine ring through a strong +R (resonance) effect. This significantly increases the electron density on the ring carbons, making them less electrophilic and thus less reactive towards nucleophilic attack.

The combined effect of two amino groups and one methylthio group is a substantial increase in the electron density of the triazine ring compared to the unsubstituted parent heterocycle. This has several consequences for the molecule's reactivity profile:

It deactivates the ring towards nucleophilic aromatic substitution, meaning that displacing a group directly from the ring would require harsher conditions than for an electron-poor triazine.

If a substitution reaction were to occur, the substituent that is the best leaving group would be displaced. Oxidation of the methylthio group to a methylsulfonyl group (-SO₂CH₃) dramatically changes its electronic character to strongly electron-withdrawing (-I, -R), making it an excellent leaving group and strongly activating the ring for subsequent nucleophilic substitution.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -NH₂ | Weakly Withdrawing | Strongly Donating | Strong Increase |

| -SCH₃ | Weakly Withdrawing | Moderately Donating | Moderate Increase |

| -SO₂CH₃ | Strongly Withdrawing | Strongly Withdrawing | Strong Decrease |

Structural Modifications and Derivatization Strategies for 6 Methylthio 1,3,5 Triazine 2,4 Diamine Analogs

Design Principles for Novel Triazine Scaffolds and Molecular Hybrids

The design of novel compounds based on the 1,3,5-triazine (B166579) scaffold is guided by several key principles. A fundamental aspect is the triazine core's resemblance to biological purine (B94841) and pyrimidine (B1678525) heterocycles, which allows these synthetic molecules to interact with a wide range of biological targets. nih.gov The triazine ring serves as a central hub from which multiple substituents can be extended, enabling a multi-vector expansion of the molecular structure. clearsynth.com This feature is instrumental in performing detailed structure-activity relationship (SAR) studies, where modifications can be systematically made to optimize biological activity and selectivity. clearsynth.com

Molecular hybridization is a prominent strategy, where the triazine core is conjugated with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel activities. cymitquimica.com For instance, the development of hybrid conjugates of triazines is a strategy employed to create new modulators of specific biological pathways, such as that of NF-κB. cymitquimica.com The design process often involves integrating rational design with combinatorial synthesis to create libraries of compounds with diverse functionalities. nist.gov The virtually unlimited range of potential structural modifications that can be performed on the triazine scaffold provides a platform for the design and development of new agents for various therapeutic areas, including cancer and neurodegenerative diseases. smolecule.comscispace.com This adaptability makes the N²,6-substituted 1,3,5-triazine-2,4-diamine (B193344) scaffold particularly suitable for constructing compounds aimed at targeting a wide array of enzymes, receptors, and transporters. nih.govsemanticscholar.orgnih.gov

Functionalization of Amine Groups on the 1,3,5-Triazine Core

The exocyclic amine groups at the C2 and C4 positions of the 6-(methylthio)-1,3,5-triazine-2,4-diamine scaffold are key sites for derivatization. These groups can undergo a variety of chemical transformations to introduce new functionalities and modulate the molecule's properties. The development of methods for the selective construction of functionalized 1,3,5-triazines is highly desirable as the resulting amides and other derivatives are important intermediates in organic synthesis and are building blocks for many pharmaceutical products.

Common strategies involve the reaction of the amino groups with various electrophiles. For example, N-( semanticscholar.orgtriazine-2-yl) amides can be synthesized from 2-amino semanticscholar.orgtriazines through an oxidative C-C bond cleavage reaction with ketones. Similarly, reactions with p-nitrosodimethylaniline can lead to the formation of iminoacetonitriles, while reactions with nitrosobenzene (B162901) can yield N-phenyl-1,3,5-triazine-2-carboxamides. The synthesis of N-substituted amino-s-triazines is often achieved through the sequential and controlled nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor with various amino-nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for a stepwise and selective introduction of different amine groups.

Table 1: Selected Methods for the Functionalization of Amine Groups on the 1,3,5-Triazine Core

| Product Type | Starting Materials | Reagents and Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| N-( semanticscholar.orgtriazine-2-yl) amides | 2-Amino semanticscholar.orgtriazines, Aryl ketones | Cu(OAc)₂, I₂, O₂, Dioxane, 100 °C | Aryl ketones react to form amide products in moderate to good yields (53–63%). | |

| 4,6-Diamino-N-phenyl-1,3,5-triazine-2-carboxamides | 2-(4-Amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles | Nitrosobenzene | An unexpected reaction leads to the formation of N-phenyl carboxamides. | |

| 6-Chloro-N²-phenethyl-1,3,5-triazine-2,4-diamine | 4,6-Dichloro-N-phenethyl-1,3,5-triazin-2-amine | 25% Ammonia solution, Acetone, Room Temperature | The second chlorine is substituted by an amino group to yield the diamine derivative. | |

| Substituted 2,4-diamino-1,3,5-triazines | 1,1-Dibromoalkenes, Biguanides | Copper(I) catalyst | An efficient method for constructing the triazine ring with amino groups already in place. |

Chemical Modifications at the Methylthio Moiety

The methylthio group is generally less reactive than a chloro substituent, often requiring more forcing conditions for its displacement. However, its modification is a key strategy for creating diverse analogs. The nucleophilic substitution of a leaving group on a triazine or related azine ring is a well-established transformation. For example, studies on related nist.govtriazolo[5,1-c] nist.govtriazine systems have demonstrated the nucleophilic substitution of a nitro group by thiol-containing molecules like L-cysteine and L-glutathione. This reaction serves as a model for the interaction of such scaffolds with biological nucleophiles, such as cysteine residues in proteins. This principle of nucleophilic substitution can be extended to the methylthio group on the 2,4-diamino-1,3,5-triazine core, where it can be replaced by various nucleophiles such as amines, alkoxides, or other thiolates to generate a library of new analogs. Additionally, the sulfur atom of the methylthio group can be oxidized to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃), which would significantly enhance its leaving group ability and facilitate substitution reactions under milder conditions.

Introduction of Diverse Substituents onto the Triazine Ring for Modulation of Chemical Properties

The introduction of a wide variety of substituents onto the 1,3,5-triazine ring is a cornerstone of its use as a versatile scaffold, allowing for the fine-tuning of its chemical and biological properties. Structure-activity relationship (SAR) studies have shown that even subtle changes in the nature and position of substituents can have a profound impact on pharmacological activity. clearsynth.com

Varying the substituents at the C6 position and on the exocyclic N-atoms at C2 and C4 can modulate the molecule's profile, for instance, tuning its activity from anticancer to anti-inflammatory. nih.govnih.gov Research on 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of E. coli dihydrofolate reductase revealed that the presence of an alkyl benzenesulfonyl fluoride (B91410) group significantly increased the inhibitory potency. In another study focused on 5-HT₇ receptor ligands, the electronic nature and position of substituents on an aromatic ring attached to the triazine core were critical for binding affinity. It was found that a para-substituted fluorine atom conferred the highest activity, followed by chlorine and then a methoxy (B1213986) group. Similarly, for acetylcholinesterase inhibitors, disubstituted 1,3,5-triazine derivatives were generally more potent than their trisubstituted counterparts, with a 3-(trifluoromethyl)aniline (B124266) substituent providing a significant increase in inhibition. scispace.com These examples underscore the importance of strategic substituent placement in designing targeted and effective triazine-based molecules.

Table 2: Structure-Activity Relationship (SAR) Highlights for Substituted 1,3,5-Triazine Analogs

| Target/Application | Scaffold Base | Key Substituent(s) for High Activity | Observation | Reference(s) |

|---|---|---|---|---|

| E. coli DHFR Inhibition | 1-Phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine | Butyl benzenesulfonyl fluoride at the R2 position of the phenyl ring. | The substituent potently inhibits the enzyme with a Kᵢ value of 42.50 ± 5.34 nM. | |

| 5-HT₇ Receptor Affinity | 1,3,5-Triazine with arylpiperazine moiety | para-Fluoro or para-chloro on the terminal aromatic ring. | Halogen substituents, particularly in the para position, lead to the highest binding affinities (Kᵢ = 18-19 nM). | |

| Acetylcholinesterase (AChE) Inhibition | 1,3,5-Triazine derivatives | Disubstituted pattern; 3-(trifluoromethyl)aniline group. | Disubstituted derivatives are better inhibitors than trisubstituted ones; the trifluoromethylaniline group enhances inhibition (IC₅₀ = 0.065 µM). | scispace.com |

| Anticancer Activity (Melanoma) | 2,4-Diamino-1,3,5-triazine | 4-Phenylpiperazin-1-yl at one amino group and a specific iminoacetonitrile (B14750961) at C2. | Compound showed remarkable activity against melanoma MALME-3 M cell line (GI₅₀ = 3.3 x 10⁻⁸ M). |

Synthesis of Oligomers, Macrocycles, and Dendrimers Based on Triazine Scaffolds

The 1,3,5-triazine unit is an excellent building block for constructing well-defined, larger molecular architectures such as oligomers, macrocycles, and dendrimers. Its trifunctional nature, typically starting from cyanuric chloride, allows it to act as a branching point for creating complex, three-dimensional structures. nih.gov

Linear oligomers have been prepared using solid-phase synthesis, which involves iterative nucleophilic aromatic substitution (S-N-Ar) reactions between functionalized dichlorotriazine units and flexible linkers like 1,2-ethylenediamine. semanticscholar.org This stepwise approach allows for the creation of sequence-defined oligomers.

Macrocycles based on triazine scaffolds are of growing interest for their potential use in combinatorial synthesis and as synthetic receptors. nist.gov A stepwise synthetic route allows for the controlled elongation of a chain consisting of alternating triazine and piperazine (B1678402) linker units, which can then be cyclized to form macrocycles of a desired size. nist.gov

Dendrimers, which are highly branched, monodisperse macromolecules, have been extensively developed using triazine cores. Two primary synthetic strategies are employed:

Divergent Synthesis: This approach starts from a central core (like cyanuric chloride) and builds the dendrimer outwards generation by generation. semanticscholar.org For example, iterative treatment with a diamine linker followed by reaction with more cyanuric chloride expands the structure.

Convergent Synthesis: In this method, the branched arms of the dendrimer (dendrons) are synthesized first and then attached to a central core in the final step. semanticscholar.org The convergent approach often results in higher purity and better yields for higher-generation dendrimers. semanticscholar.org

These triazine-based superstructures have applications in materials science, drug delivery, and as scaffolds for multivalent peptide presentation. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei.

¹H, ¹³C, and Heteronuclear NMR (e.g., ¹⁵N) Techniques

¹H NMR Spectroscopy: A proton NMR spectrum of 6-(methylthio)-1,3,5-triazine-2,4-diamine would be expected to show distinct signals corresponding to the different types of protons in the molecule. Specifically, one would anticipate a singlet for the methyl (S-CH₃) protons and one or more broad signals for the amine (NH₂) protons. The chemical shift of the methyl protons would likely appear in the range of 2.0-2.5 ppm, influenced by the electron-withdrawing nature of the sulfur atom and the triazine ring. The amine protons are expected to be downfield and may exhibit broadness due to quadrupole effects from adjacent nitrogen atoms and potential chemical exchange with the solvent. For comparison, in the related compound 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons show a signal around 2.06 ppm, and the amine protons appear at approximately 6.6 ppm in DMSO-d₆. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For 6-(methylthio)-1,3,5-triazine-2,4-diamine, four distinct carbon signals are expected: one for the methyl carbon (S-CH₃) and three for the non-equivalent carbons of the triazine ring (C2, C4, and C6). The carbon attached to the methylthio group (C6) would be significantly affected by the sulfur atom, while the two carbons bonded to the amino groups (C2 and C4) would also have characteristic chemical shifts, typically appearing in the highly deshielded region of the spectrum (e.g., >160 ppm) common for s-triazine rings.

¹⁵N NMR Spectroscopy: Given the five nitrogen atoms in the molecule, ¹⁵N NMR would be a powerful, albeit less common, technique for characterization. epa.gov It can distinguish between the ring nitrogens and the exocyclic amino nitrogens. The chemical shifts in ¹⁵N NMR are very sensitive to the electronic environment, tautomeric forms, and protonation states of the nitrogen atoms. epa.gov Studies on other triazine derivatives have shown that this technique is highly effective for investigating the structure of nitrogen-rich heterocycles. epa.gov

Due to the lack of publicly available experimental NMR data for 6-(methylthio)-1,3,5-triazine-2,4-diamine, a data table of chemical shifts cannot be provided.

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules. epa.govmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would primarily be used to confirm the absence of coupling between the S-CH₃ protons and the NH₂ protons, as they are separated by more than three bonds and through a heteroatom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov For 6-(methylthio)-1,3,5-triazine-2,4-diamine, an HSQC spectrum would show a cross-peak connecting the S-CH₃ proton signal to the S-CH₃ carbon signal. It would also confirm the assignments of any protons attached to the amine nitrogens if they were coupled to adjacent carbons, though this is not the case here. This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 6-(methylthio)-1,3,5-triazine-2,4-diamine with high precision. nih.gov The calculated monoisotopic mass of this compound (C₄H₇N₅S) is 157.042216 g/mol . epa.gov An HRMS measurement would confirm this exact mass, thereby validating the elemental formula and distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure and can be used for identification. For s-triazine derivatives, fragmentation commonly involves the cleavage of side chains and the breakdown of the heterocyclic ring. conicet.gov.ar For 6-(methylthio)-1,3,5-triazine-2,4-diamine, expected fragmentation pathways could include:

Loss of the methylthio group (-SCH₃) or parts thereof.

Cleavage of the amino groups (-NH₂).

Fission of the triazine ring itself, a characteristic fragmentation pathway for this class of compounds.

Metabolism studies of the parent herbicide prometryn (B1678245) have utilized mass spectrometry to identify its metabolites, including 6-(methylthio)-1,3,5-triazine-2,4-diamine, by analyzing these characteristic fragmentation patterns, often in conjunction with gas or liquid chromatography (GC-MS or LC-MS). nih.govconicet.gov.ar

Due to the absence of published high-resolution spectra and detailed fragmentation studies for this specific compound, a data table of fragments cannot be compiled.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of 6-(methylthio)-1,3,5-triazine-2,4-diamine would display absorption bands characteristic of its functional groups. Key expected absorptions include:

N-H stretching: Typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region for the primary amine groups.

C-H stretching: For the methyl group, absorptions would be expected around 2900-3000 cm⁻¹.

C=N and C-N stretching: The triazine ring vibrations would give rise to a series of complex bands, often strong, in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibration for the primary amines would likely appear around 1600-1650 cm⁻¹.

C-S stretching: A weaker absorption in the 600-800 cm⁻¹ range would indicate the carbon-sulfur bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For this compound, strong Raman bands would be expected for the symmetric vibrations of the triazine ring and the C-S bond, which are often weak in the IR spectrum. Studies on similar 3,5-diamino-1,2,4-triazines report strong Raman bands for the triazine ring breathing vibration (around 770 cm⁻¹) and asymmetric C-NH₂ stretching (around 1330 cm⁻¹).

No specific experimental IR or Raman data for 6-(methylthio)-1,3,5-triazine-2,4-diamine are available in the searched literature, precluding the creation of a data table.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For triazine derivatives, the UV spectra are typically characterized by absorption bands corresponding to π→π* and n→π* transitions of the triazine ring and its substituents. The absorption maxima (λmax) are influenced by the nature of the substituents on the triazine core.

While specific experimental UV-Vis spectra for "6-(Methylthio)-1,3,5-triazine-2,4-diamine" are not extensively detailed in publicly available literature, the electronic behavior can be inferred from studies on analogous triazine structures. Generally, diamino-s-triazines exhibit strong absorption bands in the UV region. For instance, studies on various triazine derivatives show that absorption maxima typically occur in the range of 220-270 nm, which are assigned to π→π* electronic transitions within the aromatic triazine ring sigmaaldrich.com. The presence of amino and methylthio groups, both being auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted triazine core. The lone pairs of electrons on the nitrogen atoms of the amino groups and the sulfur atom of the methylthio group can also participate in n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands or become obscured by them researchgate.net.

The specific absorption characteristics are sensitive to the solvent environment, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, from the fundamental crystal packing to the exact measurements of bond lengths and angles. Although a specific crystallographic information file (.cif) for "6-(Methylthio)-1,3,5-triazine-2,4-diamine" is not available in open-access crystallographic databases crystallography.netcam.ac.ukcam.ac.uk, extensive studies on closely related triazine derivatives provide a robust framework for understanding its likely solid-state characteristics.

For illustrative purposes, data from the closely related compound 2,4-Diamino-6-methyl-1,3,5-triazine is often referenced to understand the fundamental structural motifs of diaminotriazines acs.orgepa.govresearchgate.net. Another structural analogue, 6-chloro-1,3,5-triazine-2,4-diamine , provides insight into how an electron-withdrawing substituent influences the crystal structure nih.gov.

The initial result of an SC-XRD experiment is the determination of the crystal's unit cell, which is the basic repeating block of the crystal lattice. This includes the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

For example, the crystal structure of a methanol (B129727) solvate of 2,4-diamino-6-methyl-1,3,5-triazine has been reported to crystallize in the monoclinic system with the space group C2/c researchgate.netwikipedia.org. The unit cell parameters for this related compound provide a tangible example of the type of data obtained from SC-XRD analysis.

Table 1: Example Crystallographic Data for a Related Triazine Compound (2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netwikipedia.org |

| Space Group | C2/c | researchgate.netwikipedia.org |

| a (Å) | 15.399(3) | wikipedia.org |

| b (Å) | 7.375(2) | wikipedia.org |

| c (Å) | 14.545(3) | wikipedia.org |

| α (°) | 90 | wikipedia.org |

| β (°) | 94.78(3) | wikipedia.org |

| γ (°) | 90 | wikipedia.org |

| Volume (ų) | 1645.6(6) | wikipedia.org |

Note: This data is for a related compound and serves as an illustration of the parameters determined by SC-XRD.

SC-XRD analysis precisely maps the coordinates of each atom, allowing for the accurate calculation of all bond lengths and angles within the molecule. In diaminotriazine derivatives, the triazine ring is typically found to be planar or nearly planar epa.gov. The C-N bond lengths within the triazine ring are generally intermediate between single and double bond character, indicating electron delocalization. The exocyclic C-N bonds to the amino groups and the C-S bond to the methylthio group would have distinct lengths reflective of their bonding character. For instance, in 2,4-diamino-6-methyl-1,3,5-triazine, the C-N bond distances within the ring are remarkably uniform, with a mean value around 1.346 Å wikipedia.org.

The interplay of hydrogen bonds and other intermolecular forces, such as π-π stacking between triazine rings, leads to the formation of higher-order supramolecular assemblies. In many diaminotriazine structures, molecules self-assemble into well-defined motifs like tapes, sheets, or three-dimensional networks acs.orgresearchgate.net. For instance, the hydrogen-bonded dimers of 2,4-diamino-6-methyl-1,3,5-triazine can create planar molecular tapes, which are then further interlinked into a three-dimensional structure, sometimes with the involvement of solvent molecules epa.govnih.gov. The study of these packing motifs is central to the field of crystal engineering, as it provides insight into how molecules recognize each other and organize in the solid state europa.euchromatographyonline.com.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic methods are essential for both the purification of "6-(Methylthio)-1,3,5-triazine-2,4-diamine" after synthesis and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of triazine compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol nih.govthermofisher.com. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical HPLC method for a triazine derivative would involve the following parameters:

Table 2: Illustrative HPLC Method Parameters for Triazine Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Column | Stationary phase for separation | Reversed-phase C18 (e.g., Accucore C18, 2.6 µm) | thermofisher.com |

| Mobile Phase | Solvent system to elute compounds | Gradient of Water and Acetonitrile | thermofisher.com |

| Flow Rate | Speed of mobile phase through the column | 0.5 - 1.0 mL/min | |

| Detection | Method for visualizing separated compounds | UV Absorbance (e.g., at 220-240 nm) |

| Column Temp. | To ensure reproducibility and efficiency | Often elevated (e.g., 40-160 °C) | nih.gov |

By comparing the retention time of the main peak in a sample to that of a certified reference standard, the compound can be identified. The area under the peak is proportional to its concentration, allowing for accurate purity determination.

Column Chromatography is a preparative technique used to purify compounds on a larger scale. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Separation occurs as different components of the mixture travel down the column at different rates depending on their polarity and interaction with the silica. For triazine derivatives, solvent systems like hexane-ethyl acetate (B1210297) gradients are often effective crystallography.net. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

Theoretical and Computational Chemistry Studies on 6 Methylthio 1,3,5 Triazine 2,4 Diamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of 6-(methylthio)-1,3,5-triazine-2,4-diamine. These methods allow for a detailed examination of the molecule's geometry, vibrational modes, and electronic orbitals.

Molecular Geometry Optimization and Vibrational Frequency Analysis

The optimization of molecular geometry is a critical first step in computational analysis, providing the most stable conformation of the molecule. For triazine derivatives, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface. griffith.edu.auresearchgate.net Studies on similar 2,4-diamino-6-methyl-1,3,5-triazine structures have shown that the triazine ring is generally planar. researchgate.net The planarity of the ring is a key feature, with minor deviations observed for substituent atoms. researchgate.net For instance, in a related solvated crystal structure, the maximum deviation from the least-squares plane of the triazine ring was found to be minimal. researchgate.net

Vibrational frequency analysis complements geometry optimization by confirming that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and by predicting the infrared (IR) and Raman spectra of the molecule. griffith.edu.aunih.gov These theoretical spectra can be compared with experimental data to validate the computational model. nih.gov The analysis of vibrational modes provides detailed information about the stretching and bending of specific bonds within the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The energies and distributions of these orbitals are crucial for understanding a molecule's reactivity and electronic properties. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher reactivity. numberanalytics.com In the context of 6-(methylthio)-1,3,5-triazine-2,4-diamine, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. For large molecules, traditional FMOs can be delocalized, making it difficult to pinpoint reactive sites. nih.gov In such cases, concepts like frontier molecular orbitalets (FMOLs) can provide more localized information. nih.gov

Mapping of Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. baranlab.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. researchgate.net Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

For 6-(methylthio)-1,3,5-triazine-2,4-diamine, the ESP map would likely show negative potential around the nitrogen atoms of the triazine ring and the amino groups, highlighting their basicity and potential for hydrogen bonding. The ESP map is instrumental in understanding intermolecular interactions, such as those involved in crystal packing and receptor binding.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.gov It is particularly effective for studying the electronic properties and reactivity of molecules like 6-(methylthio)-1,3,5-triazine-2,4-diamine.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

DFT calculations are highly effective in predicting various spectroscopic properties. For instance, theoretical vibrational frequencies calculated using DFT methods, such as B3LYP, can be correlated with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of vibrational modes. researchgate.netnih.govresearchgate.net

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in structural elucidation. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net By calculating the energies of electronic transitions, TD-DFT can determine the absorption maxima (λmax) of a molecule, providing insights into its electronic structure and color. researchgate.net These computational predictions are valuable for designing molecules with specific optical properties. nih.gov

| Spectroscopic Property | DFT Method | Typical Application |

| Infrared (IR) Frequencies | B3LYP/6-311++G(d,p) | Assignment of vibrational modes nih.govresearchgate.net |

| NMR Chemical Shifts | GIAO/B3LYP | Structural determination researchgate.netnih.gov |

| UV-Vis Absorption Spectra | TD-DFT | Prediction of electronic transitions nih.govresearchgate.net |

Reaction Mechanism Elucidation and Energy Profiles of Transformations

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can construct detailed potential energy surfaces and reaction profiles. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. rsc.org

For 6-(methylthio)-1,3,5-triazine-2,4-diamine, DFT could be used to study its synthesis, degradation pathways, or its interactions with biological targets. For example, in the study of related triazine compounds, DFT has been used to elucidate decomposition mechanisms by identifying the initial steps of the reaction, such as intermolecular hydrogen transfer. rsc.org These computational insights are crucial for predicting the stability and reactivity of new compounds. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of molecules like 6-(Methylthio)-1,3,5-triazine-2,4-diamine. This technique models the atomic motions of a system over time by numerically solving Newton's equations of motion, providing a dynamic picture of molecular behavior that complements static experimental data.

MD simulations can elucidate the flexibility of the 6-(Methylthio)-1,3,5-triazine-2,4-diamine structure. While the 1,3,5-triazine (B166579) ring is inherently planar and rigid, the exocyclic amino (-NH₂) and methylthio (-SCH₃) groups possess rotational freedom. MD studies can map the energy barriers associated with the rotation around the C-N and C-S bonds. For instance, studies on related substituted triazines have shown that rotational barriers of amino groups can be influenced by factors like protonation of the triazine ring nitrogens, which in turn is dependent on the pH of the environment tcu.edu. By simulating the molecule in various solvent environments, researchers can predict the most stable conformations and the dynamics of interconversion between them.

A primary application of MD is to characterize the non-covalent interactions that govern how 6-(Methylthio)-1,3,5-triazine-2,4-diamine interacts with itself and with other molecules. The amino groups are potent hydrogen bond donors, while the ring nitrogen atoms are hydrogen bond acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. In the solid state, these interactions lead to the formation of specific, ordered crystal structures, often involving networks of hydrogen-bonded dimers that form tapes or sheets researchgate.net. In solution, MD can reveal the dynamic interplay of solute-solute and solute-solvent hydrogen bonds, which dictates properties like solubility.

The simulation protocol for such a study would typically involve:

System Setup : Placing one or more molecules of 6-(Methylthio)-1,3,5-triazine-2,4-diamine in a simulation box, often filled with a solvent like water, to mimic experimental conditions.

Force Field Selection : Choosing a suitable force field (e.g., AMBER, OPLS) that accurately describes the intramolecular and intermolecular forces.

Equilibration and Production : Running the simulation for a period to allow the system to reach thermal equilibrium, followed by a longer production run from which data is collected. mdpi.com

Trajectory Analysis : Analyzing the resulting trajectory to extract information on conformational changes, interaction energies, and structural parameters like radial distribution functions to describe the local ordering of molecules. mdpi.commdpi.com

The insights gained from these simulations are crucial for understanding the molecule's behavior in different phases and for designing materials or systems where its specific interaction patterns are beneficial.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or photophysical properties. These models are built on the principle that the properties of a chemical are determined by its molecular structure. For 6-(Methylthio)-1,3,5-triazine-2,4-diamine, QSPR studies can provide predictive models for various non-biological characteristics, reducing the need for extensive experimental measurements.

Focus on Non-Biological Properties:

Solubility: Aqueous solubility is a critical property for many applications. QSPR models for solubility often employ descriptors that capture a molecule's size, polarity, and hydrogen bonding capacity. Molecular connectivity indices and topological polar surface area (TPSA) are common descriptors. A study on various triazines successfully established a QSPR equation to estimate their aqueous solubility based on molecular connectivity indices ciac.jl.cn. Such a model could be developed for a series of related s-triazines to predict the solubility of 6-(Methylthio)-1,3,5-triazine-2,4-diamine.

Photophysical Characteristics: The absorption and emission of light by 6-(Methylthio)-1,3,5-triazine-2,4-diamine can be predicted using QSPR. Computational studies on other triazine derivatives have used semi-empirical methods (like ZINDO/S) and time-dependent DFT (TD-DFT) to calculate absorption spectra griffith.edu.auresearchgate.net. By developing a QSPR model based on a training set of triazines with known spectroscopic data, one could predict the absorption maxima (λ_max) of this compound. The descriptors in such a model might include electronic parameters (HOMO-LUMO gap) and structural features.

The development of a QSPR model involves selecting a set of molecules with known properties, calculating a wide range of molecular descriptors for each, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build and validate a predictive equation.

Table of QSPR Descriptors and Predicted Properties Below is an example table illustrating the types of descriptors that could be used in QSPR models for 6-(Methylthio)-1,3,5-triazine-2,4-diamine and the properties they aim to predict.

| Descriptor Type | Example Descriptors | Predicted Property |

| Topological | Molecular Connectivity Indices, Wiener Index | Solubility, Reactivity |

| Quantum-Chemical | HOMO/LUMO Energies, Atomic Charges, Dipole Moment | Reactivity, Photophysical Properties |

| Constitutional | Molecular Weight, Atom Counts | Solubility |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility |

These predictive models are valuable for high-throughput virtual screening of new derivatives and for gaining a deeper understanding of the molecular features that control specific non-biological properties.

Applications of 6 Methylthio 1,3,5 Triazine 2,4 Diamine in Non Biological Research Domains

Role in Materials Science Research

In materials science, the triazine scaffold is prized for its thermal stability, rigidity, and the specific electronic properties conferred by its nitrogen atoms. The presence of amino and methylthio groups on the core structure of 6-(methylthio)-1,3,5-triazine-2,4-diamine provides reactive sites for polymerization and directed assembly into complex, functional materials.

The diamino substitution on the triazine ring makes compounds like 6-(methylthio)-1,3,5-triazine-2,4-diamine ideal monomers for polycondensation reactions. The amino groups can react with compounds like acid chlorides or aldehydes to form stable, cross-linked polymers and resins. For instance, 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine), a close structural relative, is used as a modifier and flexibilizer for formaldehyde (B43269) resins. uobaghdad.edu.iq The synthesis of new polyimides has been achieved through the reaction of polyacryloyl chloride with various N-substituted 2,6-diamino-4-methyl-1,3,5-triazines. uobaghdad.edu.iq

Research has demonstrated the synthesis of various polymers from triazine derivatives:

Polyamides: Triazine dicarboxylic acid derivatives have been reacted with various diamines to produce novel polyamides. mdpi.com

Polyimides: New polyimides with potential high-performance applications have been synthesized by reacting diamino-triazine derivatives with polyacryloyl chloride. uobaghdad.edu.iq

Poly(phenylene sulfide)s: Polymers with high refractive indices have been created by reacting 2-substituted-4,6-dichloro-1,3,5-triazine with 4,4'-thiobisbenzenethiol, highlighting the utility of thio-linkages. acs.org

These synthetic routes are applicable to 6-(methylthio)-1,3,5-triazine-2,4-diamine, allowing its incorporation into polymer backbones to impart specific properties such as thermal stability, flame retardancy, and modified optical characteristics.

Interactive Data Table: Polymer Synthesis from Triazine Derivatives

| Polymer Type | Triazine Precursor Type | Co-reactant | Key Finding/Application | Reference(s) |

| Polyimides | 2,6-diamino-4-methyl-1,3,5-triazine derivatives | Polyacryloyl chloride | Synthesis of new super-engineering plastics with high thermal stability. | uobaghdad.edu.iq |

| Poly(phenylene sulfide)s | 2-substituted-4,6-dichloro-1,3,5-triazine | 4,4'-thiobisbenzenethiol | Development of polymers with high refractive index and high optical transparency. | acs.org |

| Polyamides | s-Triazine dicarboxylic acid derivatives | Ethylenediamine, Piperazine (B1678402) | Creation of polymers for potential use in drug nanodelivery systems. | mdpi.com |

| Polycondensation Resins | Flavonoid Tannins | Diamines (e.g., Hexamethylene diamine) | Formation of hard, condensed solids through covalent bond formation at high temperatures. | mdpi.com |

The rigid, planar structure and C3 symmetry of the triazine ring make it an excellent candidate for constructing porous crystalline materials like Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs). These materials are noted for their high surface area and tunable porosity, with applications in gas storage, separation, and catalysis.

While CTFs are often synthesized from nitrile-containing monomers, MOF synthesis relies on multitopic organic linkers that coordinate with metal ions. rsc.org Research has shown that triazine-based tricarboxylic acids can act as effective linkers. researchgate.netnih.gov Specifically, amino-functionalized triazine linkers have been used to create porous Bi-MOFs. researchgate.net The amino groups in these frameworks can also undergo post-synthetic modification, allowing for the tuning of the material's properties after its initial synthesis. nih.gov The diamino functionality of 6-(methylthio)-1,3,5-triazine-2,4-diamine makes it a suitable candidate for derivatization into such a linker, where the amino groups could coordinate with metals or be functionalized to direct the framework's structure and properties.

Similarly, the incorporation of sulfur-containing groups, like thiophene (B33073), into CTF structures has been explored to enhance their electrocatalytic performance. rsc.org This suggests that the methylthio group of the target compound could also be leveraged to impart specific catalytic or electronic properties to the resulting framework.

Interactive Data Table: Triazine Derivatives in Functional Porous Materials

| Material Type | Triazine Linker/Precursor | Metal/Reaction Type | Key Feature/Application | Reference(s) |

| MOF | 3,3',3''-s-Triazine-1,3,5-triyl-tri-m-aminobenzoate | Co(II), Cd(II), In(III) | Formation of 3D highly porous structures with potential for reversible solvent exchange. | airitilibrary.com |

| MOF | Amino-functionalized H3TATB linker | Bi(III) | Creation of a functionalized porous Bi-MOF suitable for post-synthetic modification. | researchgate.net |

| MOF | Elongated triazine-based tricarboxylic acids | Not specified | Linkers designed with additional functional groups (NO2, NH2) for isoreticular MOFs. | nih.gov |

| CTF | Dinitrile precursors with thiophene bridges | Ionothermal (ZnCl2) | Synthesis of frameworks for electrocatalytic hydrogen evolution. | rsc.org |

Triazine derivatives are recognized for their unique optoelectronic properties, stemming from the electron-deficient nature of the triazine ring. This makes them useful as electron-transporting materials in organic electronics. mdpi.com Functionalized 1,3,5-triazines are being extensively researched for applications in electroluminescent devices, phosphorescent emitters, and solar cells. mdpi.comrsc.org

The combination of a triazine unit with sulfur linkages, as seen in novel poly(phenylene sulfide)s, has been shown to produce materials with high refractive indices and excellent optical transparency in the visible region. acs.org The study of such materials involves characterizing their fundamental physicochemical properties, including light absorption, emission spectra, and frontier energy levels (HOMO/LUMO). rsc.org

Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox properties of triazine compounds. thieme-connect.de These properties are crucial for applications in energy storage and electrocatalysis. For example, covalent triazine frameworks incorporating thiophene have been developed as supports for ruthenium nanoparticles in the electrocatalytic hydrogen evolution reaction, demonstrating robust performance over many cycles. rsc.org The specific combination of diamino (electron-donating) and methylthio groups on the 6-(methylthio)-1,3,5-triazine-2,4-diamine core suggests that it and its polymeric derivatives could possess interesting and tunable optoelectronic and electrochemical behaviors for advanced material applications.

Applications in Advanced Analytical Chemistry Methodologies

In analytical chemistry, the triazine scaffold serves as a versatile platform for designing reagents that enhance the detection and separation of various analytes. The ability to introduce specific functional groups onto the triazine ring allows for the creation of tailored molecules for sensing and chromatographic applications.

The inherent fluorescence and electronic properties of functionalized triazines make them excellent candidates for chemical sensors. Research has focused on developing triazine-based fluorescent probes for the detection of hazardous materials, such as nitroaromatic compounds, which are significant environmental pollutants. researchgate.net These sensors often work on a fluorescence quenching mechanism upon binding with the analyte.

Furthermore, triazine derivatives are components in supramolecular charge-transfer complexes that can act as "off-on" fluorescent sensors for metal ions. nih.gov For example, a system has been designed to detect Ca²⁺ ions with high sensitivity. nih.gov The design of these sensors leverages the ability of the triazine core and its appended groups to interact specifically with target analytes, leading to a measurable change in their optical properties. The amino groups on 6-(methylthio)-1,3,5-triazine-2,4-diamine provide sites for building more complex sensor architectures capable of recognizing specific metal ions or pollutants.

Derivatization is a key strategy in chromatography to improve the volatility, stability, and detectability of analytes. nih.gov While 6-(methylthio)-1,3,5-triazine-2,4-diamine itself is not a derivatizing agent, its core structure is central to a class of highly effective reagents. Specifically, triazine-based hydrazine (B178648) reagents have been developed for the sensitive determination of carbonyl compounds (aldehydes and ketones). rsc.org

A prominent example is 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH). shu.ac.uknih.gov This reagent reacts with carbonyls to form stable hydrazones, which can then be easily separated and detected with high sensitivity using techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.orgnih.gov The triazine core in DMNTH provides a stable, highly ionizable scaffold that enhances detection.